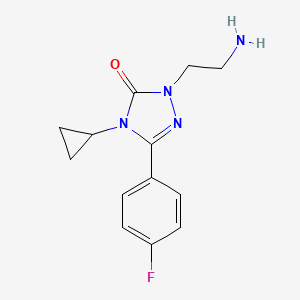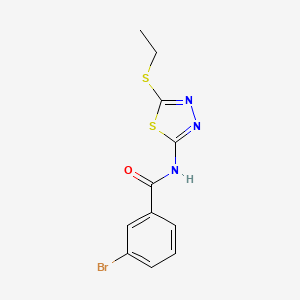
3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the amide group. The 1,3,4-thiadiazol-2-yl group would also have an ethylthio group attached to it .Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom and the amide group in this compound would likely make it relatively polar, affecting properties like solubility and melting point .Aplicaciones Científicas De Investigación
Anticancer Potential
3-Bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives show significant promise in anticancer research. A study demonstrated that novel compounds containing thiadiazole and benzamide groups exhibit considerable anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave-assisted methods and evaluated in vitro. The study highlights their potential as promising anticancer agents (Tiwari et al., 2017).
Antimicrobial Applications
Research on derivatives of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has shown potential in antimicrobial applications. For example, methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide exhibited significant antibacterial and antifungal activities (Lamani et al., 2009).
Photochemical and Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups, including a derivative related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, highlighted their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Synthesis of Hybrid Molecules for Enhanced Properties
The synthesis of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives involves creating hybrid molecules that combine the pharmacophores of thiadiazole and benzamide. This approach aims to enhance the biological properties of the resultant compounds, potentially leading to new therapeutic agents with improved efficacy and selectivity (Tiwari et al., 2017).
Gelation Behavior and Molecular Interactions
A study on N-(thiazol-2-yl)benzamide derivatives, related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, explored their gelation behavior. The research focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation, contributing to the field of crystal engineering and material science (Yadav & Ballabh, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHOAHBCGQSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

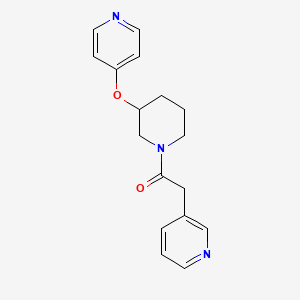
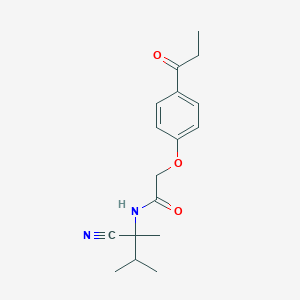
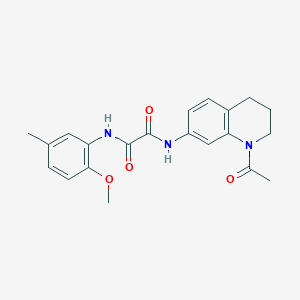
![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
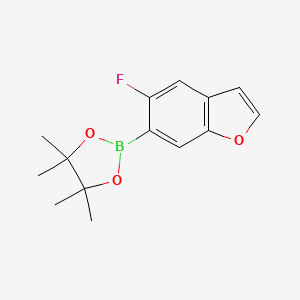
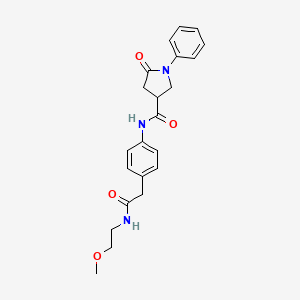
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)

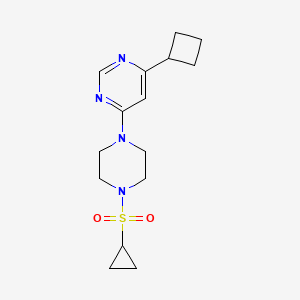
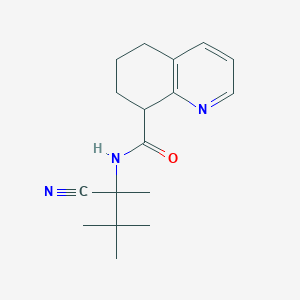
![5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2692028.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)
